molecular formula C18H12Cl2N4 B12900534 N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-73-1

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B12900534
CAS No.: 849199-73-1
M. Wt: 355.2 g/mol
InChI Key: OUMFMWWYXCAKHL-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichloroaniline with 2-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,2-a]pyrazin-8-amine
  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrimidine-8-amine
  • N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]quinazoline-8-amine

Uniqueness

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and selectivity towards certain molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

849199-73-1

Molecular Formula

C18H12Cl2N4

Molecular Weight

355.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H12Cl2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23)

InChI Key

OUMFMWWYXCAKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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